An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidine-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidine-1-sulfonamide
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a particularly valuable scaffold, offering a conformationally restricted ring system where the gem-difluoro group acts as a non-basic, lipophilic bioisostere for a carbonyl or ether oxygen, while also lowering the pKa of the piperidine nitrogen.
This guide focuses on 4,4-Difluoropiperidine-1-sulfonamide (CAS No. 1015170-98-5) , a molecule that combines this strategic fluorinated scaffold with a sulfonamide group—a critical pharmacophore found in a wide array of therapeutic agents.[1] Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery programs, as these parameters govern everything from synthetic feasibility to pharmacokinetic behavior. This document provides a comprehensive overview of its core properties and outlines the rigorous, self-validating experimental protocols required for their determination.
Core Molecular Attributes
Before delving into experimental characterization, it is essential to establish the foundational properties of the molecule derived from its structure.
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Molecular Formula: C₅H₁₀F₂N₂O₂S[1]
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Molecular Weight: 200.21 g/mol [1]
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Chemical Structure:
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SMILES: O=S(N1CCC(F)(F)CC1)(N)=O[1]
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The structure consists of a piperidine ring geminally difluorinated at the 4-position, with the ring nitrogen functionalized as a primary sulfonamide.
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| Property | Value | Source |
| CAS Number | 1015170-98-5 | [1] |
| Molecular Formula | C₅H₁₀F₂N₂O₂S | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| SMILES | O=S(N1CCC(F)(F)CC1)(N)=O | [1] |
Section 1: Acidity and Basicity (pKa) - The Ionization Profile
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. 4,4-Difluoropiperidine-1-sulfonamide possesses two key ionizable groups: the sulfonamide proton (-SO₂NH₂) and the potential for protonation of the piperidine nitrogen, although the latter is significantly attenuated.
Anticipated pKa Profile:
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Sulfonamide Proton (Acidic pKa): The sulfonamide group is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base. The proton of a sulfonamide –SO₂NH– group typically manifests as a singlet peak in proton NMR spectra, often between 8.78 and 10.15 ppm.[2]
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Piperidine Nitrogen (Basic pKa): The parent compound, 4,4-difluoropiperidine, has a basic pKa of approximately 8.5.[3] However, in the target molecule, the piperidine nitrogen is directly bonded to the powerfully electron-withdrawing sulfonyl group (-SO₂-). This delocalizes the nitrogen's lone pair, rendering it essentially non-basic and very unlikely to protonate under physiologically relevant conditions.
Therefore, the primary pKa of interest is the acidic pKa of the sulfonamide proton.
Experimental Protocol: UV-Metric pKa Determination
This method is chosen for its high throughput, low sample consumption, and applicability to compounds with a UV chromophore, which, while weak in this aliphatic structure, is often sufficient for analysis. The protocol relies on measuring changes in UV absorbance as a function of pH.[4]
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of 4,4-Difluoropiperidine-1-sulfonamide in DMSO.
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Buffer Preparation: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0 in 0.5 pH unit increments.
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Assay Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of each buffer.
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Compound Addition: Add a small aliquot of the DMSO stock solution to each well, ensuring the final DMSO concentration is below 1% to minimize solvent effects.
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Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well using a plate reader.
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Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between ionized and non-ionized species is maximal) against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Diagram: Workflow for UV-Metric pKa Determination
Caption: Workflow for determining pKa via UV-spectrophotometry.
Section 2: Lipophilicity (LogP & LogD) - Gauging Membrane Permeability
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionized and neutral forms.
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LogP (Partition Coefficient): The LogP of the parent amine, 4,4-difluoropiperidine, is 0.37.[5] The addition of the polar sulfonamide group will significantly decrease the LogP of 4,4-Difluoropiperidine-1-sulfonamide, making it more hydrophilic.
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LogD (Distribution Coefficient): Since the molecule has an acidic pKa, its LogD will be pH-dependent. At pH values below its pKa, the molecule will be predominantly neutral, and LogD will approximate LogP. At pH values above its pKa, the molecule will be ionized, increasing its aqueous solubility and thus significantly lowering its LogD.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is the gold standard for determining lipophilicity due to its direct and unambiguous measurement of partitioning.[6][7] The protocol is designed to determine the LogD at a physiologically relevant pH of 7.4.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
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Compound Dosing: Prepare a solution of the test compound in the pre-saturated PBS phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: Add an equal volume of pre-saturated n-octanol to the PBS solution in a vial.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the PBS and n-octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Diagram: Shake-Flask LogD Determination Workflow
Caption: Standard shake-flask protocol for LogD measurement.
Section 3: Solubility - A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that directly impacts oral absorption and the feasibility of formulating intravenous solutions. The solubility of 4,4-Difluoropiperidine-1-sulfonamide is expected to be pH-dependent due to its acidic sulfonamide group.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
For early-stage drug discovery, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated DMSO stock.[8]
Methodology:
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Compound Plating: Dispense precise volumes of a high-concentration DMSO stock solution (e.g., 10 mM) of the compound into a 96-well microplate.
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Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well and mix vigorously to induce precipitation.
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Equilibration & Filtration: Allow the plate to equilibrate for 1-2 hours. Remove the precipitated solid by filtering the contents of each well through a filter plate.
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Quantification: The concentration of the compound remaining in the filtrate (the saturated solution) is determined. This is typically done by comparing its UV absorbance or LC-MS signal against a calibration curve prepared from the DMSO stock solution.
Section 4: Stability Profile
The chemical stability of a compound under various conditions is crucial for its viability as a drug candidate.
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Chemical Stability: The sulfonamide functional group is generally robust and resistant to hydrolysis.[9] The 4,4-difluoropiperidine ring is also highly stable. The product is expected to be chemically stable under standard ambient conditions (room temperature).
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Storage: For long-term integrity, storage in a cool, dry environment is recommended. For the related compound, 4,4-difluoropiperidine hydrochloride, storage at 2-8°C is advised.[10] A similar precaution is prudent for the sulfonamide derivative.
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Incompatibilities: Avoid strong oxidizing agents, which can react with the sulfonamide group or the piperidine ring.
Summary of Physicochemical Properties and Protocols
| Parameter | Expected Property/Value | Recommended Experimental Protocol | Causality/Rationale |
| Acidic pKa | Expected in the range of 9-11 (typical for sulfonamides) | UV-Metric Titration | The electron-withdrawing sulfonyl group acidifies the N-H proton. UV-metric method is rapid and requires minimal sample.[4] |
| Basic pKa | Negligible | N/A | The piperidine nitrogen lone pair is delocalized by the adjacent SO₂ group, rendering it non-basic. |
| LogP | Predicted to be < 0.37 (more hydrophilic than the parent amine) | Calculated from LogD and pKa | The addition of the polar sulfonamide group increases hydrophilicity compared to 4,4-difluoropiperidine.[5] |
| LogD at pH 7.4 | pH-dependent; expected to be close to LogP at pH 7.4 as the molecule will be largely neutral. | Shake-Flask Method (Octanol/PBS) | The "gold standard" method providing a direct measure of partitioning at physiological pH, critical for predicting in vivo distribution.[6] |
| Aqueous Solubility | Moderate; expected to increase significantly at pH > pKa. | Kinetic Solubility Assay (Nephelometry/LC-MS) | Provides a rapid, high-throughput assessment suitable for early discovery. Solubility is governed by crystal lattice energy and solvation. |
| Chemical Stability | High; stable under standard ambient conditions. | Forced Degradation Studies (Acid/Base/Oxidative) | The C-F and sulfonamide bonds are robust. Forced degradation identifies potential liabilities and informs formulation and storage requirements. |
| Appearance | Likely a solid at room temperature. The related hydrochloride salt is a white to pale yellow crystalline powder.[11] | Visual Inspection & Melting Point Determination | The introduction of the sulfonamide group increases molecular weight and polarity, favoring a solid state. |
Conclusion
4,4-Difluoropiperidine-1-sulfonamide is a compound of significant interest, merging two validated pharmacophoric elements. While specific experimental data for this molecule is not widely published, its physicochemical profile can be reliably predicted based on its constituent parts and determined through the robust, validated protocols detailed in this guide. A thorough understanding and experimental determination of its pKa, lipophilicity, solubility, and stability are non-negotiable steps in evaluating its potential as a successful drug candidate. The methodologies outlined herein provide a clear and scientifically rigorous path for obtaining this critical data.
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